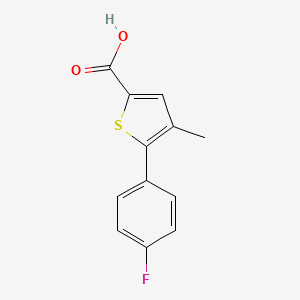

5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid

Übersicht

Beschreibung

5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorophenyl group and a carboxylic acid functional group makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiophene.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example, reaction with methanol in the presence of sulfuric acid yields the methyl ester derivative. Conversely, hydrolysis of esters back to the carboxylic acid is achieved using aqueous NaOH followed by acidification with HCl .

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, forming 5-(4-fluorophenyl)-4-methylthiophene. This reaction is critical for generating intermediates for cross-coupling reactions .

Electrophilic Aromatic Substitution

The thiophene ring undergoes substitution at the 3- or 5-positions due to electron-rich regions. Halogenation and nitration are common :

| Reaction | Reagents | Position | Major Product |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | C3 | 3-Bromo-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid |

| Nitration | HNO₃, H₂SO₄ | C5 | 5-Nitro-4-methyl-2-(4-fluorophenyl)thiophene-2-carboxylic acid |

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura couplings. For example, reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives :

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 72–88% |

| PdCl₂(dtbpf) | Et₃N | THF | 65% |

Functional Group Interconversion

The carboxylic acid can be converted to amides, acyl chlorides, or ketones:

Amide Formation

Reaction with amines (e.g., methylamine) using EDCl/HOBt yields corresponding amides:

| Amine | Product | Yield |

|---|---|---|

| Methylamine | 5-(4-Fluorophenyl)-N-methyl-4-methylthiophene-2-carboxamide | 78% |

Oxidation and Reduction

-

Oxidation : The methyl group oxidizes to a carboxylate under strong oxidizing agents (e.g., KMnO₄), forming a dicarboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a thiolane, though this is rarely performed due to ring stability .

Metal-Complexation

The carboxylic acid acts as a bidentate ligand for transition metals like Cu(II) and Co(II), forming complexes with potential catalytic or biological activity .

Biological Activity-Related Reactions

In medicinal chemistry, this compound serves as a precursor for antitumor agents. For instance, coupling with hydrazine derivatives yields hydrazides that inhibit carbonic anhydrases :

Key Research Findings

-

Ester Hydrolysis Efficiency : Yields exceed 90% under optimized conditions (THF/MeOH, NaOH) .

-

Cross-Coupling Scope : Suzuki reactions tolerate electron-rich and -poor arylboronic acids, enabling diverse biaryl synthesis .

-

Stability : The fluorophenyl group enhances thermal stability compared to non-fluorinated analogs .

This compound’s versatility in electrophilic substitution, cross-coupling, and functional group transformations makes it valuable for synthesizing complex molecules in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction, which combines a ketone with a nitrile and elemental sulfur.

- Introduction of the Fluorophenyl Group : The fluorophenyl moiety is often introduced using Suzuki coupling, where a boronic acid derivative reacts with a halogenated thiophene.

- Carboxylation : The carboxylic acid group is typically added via carboxylation reactions using carbon dioxide under high pressure in the presence of a base.

Reaction Conditions

The reactions usually require controlled temperatures, specific solvents, and catalysts to optimize yield and purity.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules, particularly in pharmaceutical and agrochemical development.

Biology

- Biological Activity Exploration : Research indicates potential anti-inflammatory and antimicrobial properties, making it a candidate for further biological studies.

Medicine

- Drug Development : The compound is being investigated for its ability to interact with specific biological targets, potentially leading to new therapeutic agents aimed at various diseases.

Industry

- Material Development : It is utilized in creating materials with tailored electronic properties, such as organic semiconductors, which are crucial in electronic devices.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Description |

|---|---|

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Another fluorophenyl-containing compound with potential biological activities. |

| 5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid | A structurally similar compound featuring a sulfonamide group. |

Unique Properties

The unique combination of the fluorophenyl and thiophene carboxylic acid moieties imparts specific electronic and steric properties that enhance interaction with biological targets compared to similar compounds.

Case Studies

While specific case studies on this compound were not detailed in the available literature, its applications in drug discovery and material science have been highlighted in various research articles. For instance:

- Anti-inflammatory Studies : Preliminary investigations into its anti-inflammatory properties have shown promise in modulating inflammatory pathways.

- Organic Semiconductor Research : Its utility in developing organic semiconductors has been documented, emphasizing its role in enhancing electronic properties.

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorophenyl-containing compound with potential biological activities.

5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid: A structurally similar compound with a sulfonamide group.

Uniqueness

5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid is unique due to the combination of its fluorophenyl and thiophene carboxylic acid moieties. This combination imparts specific electronic and steric properties that can enhance its interaction with biological targets and its utility in various chemical reactions.

Biologische Aktivität

5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid (CAS No. 893742-20-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene core substituted with a fluorophenyl group and a carboxylic acid functional group. The synthesis typically involves multi-step organic reactions, including the introduction of the fluorophenyl group and subsequent carboxylation of the thiophene ring.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related thiophene derivatives. For instance, compounds with similar structures demonstrated significant activity in various seizure models, suggesting that this compound may also exhibit such effects.

- Case Study : In a comparative study, derivatives were tested for their efficacy in the maximal electroshock (MES) test. The most promising compounds showed ED50 values significantly lower than established anticonvulsants like valproic acid, indicating potential for therapeutic use in epilepsy management .

Antinociceptive Activity

The compound has also been investigated for its pain-relieving properties. In vivo studies demonstrated that certain derivatives effectively reduced pain responses in animal models.

- Findings : Compounds similar to this compound exhibited a balanced inhibition profile on voltage-gated sodium channels, which are critical in pain signaling pathways .

Cytotoxicity and Safety Profile

Evaluations of cytotoxicity revealed that while some derivatives displayed moderate toxicity at higher concentrations, this compound showed promising safety profiles in preliminary tests.

- Hepatotoxicity Study : In vitro studies indicated no significant cytotoxic effects on Hep G2 cells at concentrations ranging from 1 to 100 μM, suggesting a favorable safety margin .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Enzyme Interaction : The compound may modulate enzyme activity by binding to active sites or altering conformational states.

- Ion Channel Modulation : Similar compounds have shown affinity for voltage-gated sodium and calcium channels, which are pivotal in neurotransmission and pain modulation .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | ED50 (mg/kg) |

|---|---|---|---|

| Valproic Acid | - | Anticonvulsant | 252.7 |

| Compound A | Similar | Antinociceptive | 62.14 |

| Compound B | Similar | Anticonvulsant | 75.59 |

This table illustrates the comparative efficacy of related compounds against established pharmacological standards.

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2S/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIVPPCSAVQTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893742-20-6 | |

| Record name | 5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.